Product packaging for L-Asparagine-15N2(Cat. No.:CAS No. 748757-99-5)

L-Asparagine-15N2

Cat. No.: B1591202
CAS No.: 748757-99-5
M. Wt: 134.1 g/mol
InChI Key: DCXYFEDJOCDNAF-SFTAQFDCSA-N
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Description

Principles of 15N Isotopic Labeling in Amino Acids for Research Applications

The labeling of amino acids with the stable isotope ¹⁵N is a cornerstone of modern proteomics and metabolomics research. chempep.com The process involves replacing the common ¹⁴N atom with a ¹⁵N atom at one or more positions within the amino acid's structure. When these ¹⁵N-labeled amino acids are introduced into cell cultures or living organisms, they are utilized in protein synthesis and other metabolic pathways just like their unlabeled counterparts.

This incorporation results in proteins and metabolites that are "heavier" than their normal counterparts. This mass difference, though small, is readily detectable by advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comchempep.com

One of the most powerful techniques utilizing ¹⁵N-labeled amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, two populations of cells are grown in culture media that are identical except for the isotopic form of a specific amino acid. One population receives the "light" (¹⁴N) amino acid, while the other receives the "heavy" (¹⁵N) version. After an experimental intervention, the proteomes of the two cell populations can be mixed and analyzed together. The relative abundance of proteins from each population can be precisely quantified by comparing the intensities of the "light" and "heavy" peptide peaks in the mass spectrum. This allows for highly accurate comparative studies of protein expression under different conditions.

Evolution of L-Asparagine-15N2 as a Key Tracer in Metabolic Studies

L-Asparagine, a non-essential amino acid, plays a crucial role in various cellular functions, including protein synthesis and the metabolic control of nerve and brain tissue. bioscience.co.uk Its ¹⁵N₂-labeled form has emerged as a significant tracer in metabolic research due to the specific metabolic pathways it illuminates. eurisotop.com

The use of this compound allows researchers to track the flow of nitrogen from asparagine through various metabolic routes. This is particularly important in studying nitrogen metabolism, a fundamental process for all living organisms. Research has shown that in certain cell types, like human embryonic kidney (HEK) 293 cells, the nitrogen atoms from supplemented ¹⁵N-asparagine experience minimal metabolic scrambling, meaning they tend to remain within the asparagine molecule or its direct derivatives. nih.gov This metabolic fidelity makes this compound an excellent and specific tracer for asparagine-related pathways.

Furthermore, L-Asparagine has been identified as a critical amino acid for certain types of cancer cells, such as those in acute lymphoblastic leukemia. medchemexpress.commedchemexpress.com The enzyme L-asparaginase, which depletes asparagine levels, is a key component of chemotherapy for this disease. medchemexpress.commedchemexpress.com this compound can be used in research to study the mechanisms of L-asparaginase action and the response of cancer cells to asparagine deprivation, providing insights that could lead to more effective cancer therapies. medchemexpress.com The ability to trace the fate of asparagine with high precision using this compound is crucial for understanding both normal cellular metabolism and the metabolic dysregulation that occurs in disease states.

The following table provides a summary of research applications for this compound and other isotopically labeled amino acids:

Research ApplicationIsotopic Labeling TechniqueKey Findings & Insights
Quantitative Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Allows for precise relative quantification of thousands of proteins between different cell states.
Metabolic Flux Analysis Isotopic Tracers and Mass SpectrometryEnables the determination of the rates of metabolic pathways and the contribution of different precursors to the synthesis of metabolites. eurisotop.com
Protein Structure and Dynamics Nuclear Magnetic Resonance (NMR) SpectroscopySelective labeling of amino acids simplifies complex NMR spectra, aiding in the determination of protein structure and the study of protein dynamics. isotope.comckisotopes.com
Cancer Metabolism Research ¹⁵N-Labeled Amino Acid TracingElucidates the metabolic dependencies of cancer cells, such as the reliance of certain leukemias on asparagine, providing targets for therapy. medchemexpress.commedchemexpress.com
Nitrogen Metabolism Studies ¹⁵N TracingTracks the movement and transformation of nitrogen through various biological pathways, revealing details of the nitrogen cycle in different organisms. purdue.edunumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O3 B1591202 L-Asparagine-15N2 CAS No. 748757-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYFEDJOCDNAF-SFTAQFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583863
Record name L-(~15~N_2_)Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748757-99-5
Record name L-(~15~N_2_)Asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Paradigms Employing L Asparagine 15n2

Isotope Tracing Strategies and Experimental Design

Isotope tracing with L-Asparagine-15N2 is a versatile technique applied across various experimental models to elucidate the metabolic fate of asparagine. creative-proteomics.com This approach provides invaluable insights into cellular homeostasis, nutrient utilization, and the biochemical alterations associated with disease states. creative-proteomics.com The design of these experiments is critical for obtaining meaningful data and ranges from controlled in vitro environments to complex in vivo systems.

In Vitro Labeling in Cell Culture Systems with this compound

In vitro cell culture systems offer a controlled environment to study the metabolic role of asparagine in isolation. In these experiments, cultured cells are grown in a medium where the standard L-asparagine is replaced with this compound. This allows researchers to trace the incorporation of the ¹⁵N label into newly synthesized proteins and other metabolites.

A key application of this technique is in cancer research. For instance, some cancer cells, particularly those with low expression of asparagine synthetase (ASNS), are highly dependent on external sources of asparagine for their proliferation. medchemexpress.commedchemexpress.com By using this compound, researchers can investigate how these cells take up and utilize extracellular asparagine. biorxiv.org Studies have shown that in certain cancer cell lines, such as OVCAR-8 ovarian cancer cells, intracellular asparagine is rapidly depleted when extracellular asparagine is removed, highlighting the importance of asparagine uptake for these cells. nih.gov

Furthermore, isotope tracing with this compound can be combined with other techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to perform quantitative proteomics. chempep.comoup.com This allows for the precise measurement of changes in protein expression in response to various stimuli or therapeutic interventions.

A study on neuroblastoma cells demonstrated that MYCN-amplified cells are sensitive to the glutamine antagonist DON, which was found to inhibit asparagine synthesis, leading to a 40% depletion of intracellular asparagine levels. dracenpharma.com This finding, made possible by stable isotope resolved metabolomics, suggests a synergistic therapeutic potential for DON and L-asparaginase. dracenpharma.com

Cell LineExperimental ConditionKey Finding
Vero CellsGrown in medium with 4 mmol/l [2-¹⁵N] asparagine for 72 hours.¹⁵N was redistributed and incorporated into aspartate, glutamate (B1630785), and glutamine amine-N. researchgate.net
B-ALL cell lines (REH and NALM6)Treated with L-asparaginase and traced with U¹³C glucose.ASNase treatment altered metabolic pathways, but both cell lines could maintain aspartate and glutamate levels by importing them from the media. ashpublications.org
CD4+ T cellsActivated in asparagine-deficient media, then supplemented with ¹⁵N2-L-Asn.Extracellular asparagine is crucial for the activation, proliferation, and protein synthesis of CD4+ T cells. biorxiv.org

In Vivo Administration of this compound in Model Organisms

In vivo studies using model organisms provide a more complex and physiologically relevant context for understanding asparagine metabolism. This compound can be administered to animals, such as mice or insects, to trace its distribution and metabolic fate throughout the entire organism. researchgate.net This approach is crucial for understanding the interplay between different organs and tissues in maintaining asparagine homeostasis.

For example, in studies of the pea aphid (Acyrthosiphon pisum), which feeds on nitrogen-limited phloem sap, stable isotope-labeled asparagine was used to investigate how these insects and their symbiotic bacteria metabolize amino acids. nih.gov The results showed that the amine nitrogen of asparagine was more efficiently incorporated into other amino acids than the amide nitrogen, and that the aphids predominantly synthesized their own amino acids rather than directly using those from their diet. nih.gov

In cancer research, mouse models are frequently used to study the effects of therapies that target asparagine metabolism, such as L-asparaginase. nih.gov By administering this compound, researchers can assess the pharmacodynamics of the drug and its impact on asparagine levels in different tissues. mdpi.com This information is vital for optimizing treatment strategies and understanding mechanisms of resistance. nih.gov

A study on a mouse model of multiple sclerosis demonstrated that depleting extracellular asparagine ameliorated the disease by impairing the function of self-reactive T cells. biorxiv.org This highlights the potential of targeting asparagine metabolism as a therapeutic strategy for autoimmune diseases. biorxiv.org

Model OrganismExperimental ApproachKey Research Finding
Pea Aphid (Acyrthosiphon pisum)Fed a defined diet with stable isotope-labeled asparagine.The amine nitrogen of asparagine is more efficiently incorporated into other amino acids than the amide nitrogen. Aphids primarily synthesize their own amino acids. nih.gov
Mouse Model of CancerAdministration of this compound to assess L-asparaginase pharmacodynamics.Allows for the accurate measurement of asparagine and its metabolites in whole blood, facilitating the optimization of L-asparaginase treatment regimens. nih.govmdpi.com
Mouse Model of Multiple SclerosisTherapeutic depletion of extracellular asparagine.Asparagine depletion reduced the severity of experimental autoimmune encephalomyelitis by impairing pathogenic T helper 17 cells. biorxiv.org

Cell-Free Protein Synthesis Systems Utilizing this compound

Cell-free protein synthesis (CFPS) systems offer a powerful and efficient method for producing isotopically labeled proteins for structural and functional studies. oup.comnih.gov These systems utilize cell extracts, typically from E. coli or wheat germ, that contain the necessary machinery for transcription and translation. oup.comnih.gov By adding a DNA template and a mixture of amino acids including this compound, researchers can synthesize a protein of interest with the ¹⁵N label specifically incorporated at the asparagine residues. oup.com

A significant advantage of CFPS is the ability to achieve high levels of isotope incorporation, often exceeding 90-95%. thermofisher.com This is because the system lacks the metabolic pathways that could dilute the labeled amino acid pool. oup.com Furthermore, CFPS allows for the production of proteins that may be toxic or difficult to express in living cells. oup.com The resulting labeled proteins are invaluable for structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

SystemKey FeatureApplication
E. coli lysate-based CFPSHigh efficiency of isotope incorporation.Production of selectively ¹⁵N-labeled proteins for NMR analysis, often without the need for purification. nih.gov
Human cell-derived in vitro translationUses human translational machinery.Expression of more biologically active proteins with stable isotope labels for quantitative proteomics. thermofisher.com
PURE systemComposed of purified components.Lacks nucleases and proteases, allowing for straightforward manipulation of the translational machinery. nih.gov

Advanced Analytical Techniques for this compound Detection

The detection and quantification of this compound and its labeled metabolites rely on sophisticated analytical techniques that can distinguish between isotopes based on their mass or nuclear properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and other biomolecules in solution. When a protein is labeled with ¹⁵N, the magnetic properties of the ¹⁵N nucleus can be detected by NMR. This allows for the site-specific assignment of NMR signals to individual asparagine residues within the protein.

For instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are commonly used to generate a "fingerprint" of a protein, where each peak corresponds to a specific amino acid residue. researchgate.net By using this compound, researchers can selectively observe the signals from the asparagine residues, simplifying the spectral analysis. nih.gov This approach is particularly useful for studying large proteins or protein complexes where spectral overlap can be a significant challenge.

In a study of Vero cells, ¹⁵N NMR spectroscopy was used to trace the redistribution of nitrogen from [2-¹⁵N]asparagine. researchgate.net The spectra revealed that the ¹⁵N label was incorporated into aspartate, glutamate, and the amine group of glutamine, providing direct evidence of the metabolic pathways involved. researchgate.net Similarly, when using [4-¹⁵N]asparagine, the label was detected in the amide nitrogen of glutamine, illustrating the transfer of the amide group. researchgate.net

Mass Spectrometry (MS) Platforms for Isotopic Enrichment and Metabolite Quantification

Mass spectrometry (MS) is the primary technique for analyzing stable isotope-labeled metabolites due to its high sensitivity and ability to provide structural information. researchgate.net MS-based methods can accurately quantify the enrichment of ¹⁵N in asparagine and its downstream metabolites, allowing for the determination of metabolic fluxes. creative-proteomics.comcreative-proteomics.com

Various MS platforms are employed for this purpose, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.comnih.gov In these techniques, the sample is first separated by chromatography, and then the components are ionized and detected by the mass spectrometer based on their mass-to-charge ratio. The presence of the ¹⁵N isotope results in a predictable mass shift, allowing for the differentiation between labeled and unlabeled molecules.

For example, an LC-MS/MS method was developed to simultaneously measure acrylamide (B121943) and its precursor, asparagine, in bread. researchgate.net In this method, this compound was used as an internal standard to compensate for matrix effects and ensure accurate quantification. researchgate.net Similarly, a robust method using AccQ•Tag Ultra Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization-Mass Spectrometry (UPLC-PDA-ESI-MS) has been developed for the sensitive quantification of ¹⁵N isotopologue enrichment in amino acids from biological samples. acs.org

Stable isotope tracing with this compound, coupled with advanced analytical techniques like NMR and MS, provides a comprehensive toolkit for dissecting the complexities of asparagine metabolism in health and disease.

Analytical TechniquePrinciple of DetectionKey Application with this compound
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects the magnetic properties of the ¹⁵N nucleus.Structural and dynamic analysis of proteins; site-specific observation of asparagine residues. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and detects them by mass-to-charge ratio.Tracing the metabolic fate of ¹⁵N from asparagine into other amino acids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase and detects them by mass-to-charge ratio.Quantifying isotopic enrichment and metabolic fluxes; use as an internal standard for accurate quantification. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are central techniques for the analysis of this compound and its metabolic derivatives. These methods offer high sensitivity and selectivity, allowing for the accurate quantification of amino acids in complex biological matrices such as plasma, serum, and cell extracts. zivak.comnih.gov In this context, this compound is frequently used as an internal standard to correct for variations during sample preparation and analysis. nih.govmdpi.com

The general workflow involves extracting amino acids from the sample, often through protein precipitation with an acidic solution. zivak.com In some protocols, the extracted amino acids are derivatized to improve their chromatographic retention and ionization efficiency. nih.gov The samples are then injected into an LC system, where the compounds are separated on a reversed-phase column before being introduced into the mass spectrometer. nih.gov

In the mass spectrometer, particularly a triple quadrupole instrument, the analysis is often performed in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves selecting the specific precursor ion of the derivatized this compound and then monitoring a specific fragment ion produced after collision-induced dissociation. This high specificity allows for clear differentiation from other molecules in the sample. For instance, a common transition monitored for derivatized this compound involves the cleavage at the ureide bond formed during derivatization, yielding a characteristic product ion. nih.gov The use of stable isotope-labeled internal standards like this compound is crucial for accurate quantification in clinical and research settings, as it compensates for matrix effects and variations in instrument response. oup.comoup.com

A targeted LC-MS/MS metabolomics platform has been developed for the high-throughput quantification of free amino acids and related metabolites to study the effects of drugs like L-asparaginase. nih.gov In such studies, this compound can be used as an internal standard for the normalization of various amino acids, not just asparagine itself. nih.gov

Table 1: Example MRM Parameters for Amino Acid Analysis using Isotope-Labeled Standards This table is illustrative and based on typical values found in LC-MS/MS methods.

AnalyteIsotope-Labeled StandardPrecursor Ion (m/z)Product Ion (m/z)
L-AsparagineL-Asparagine-13C4, 15N2(+)249121
L-Aspartic AcidL-Aspartic Acid-13C4, 15N(+)308220
L-GlutamineL-Glutamine-13C5, 15N2VariesVaries
L-Glutamic AcidL-Glutamic Acid-13C5, 15NVariesVaries

Data adapted from Zivak Quantitative Free Amino Acids LC-MS/MS Analysis Kit Manual. zivak.comzivak.com

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) provides the capability to resolve isotopic fine structures, which are the small mass differences between ions that have the same nominal mass but different elemental compositions. This is particularly valuable in isotope tracing studies to distinguish between different isotopologues (molecules that differ only in their isotopic composition).

When this compound is incorporated into peptides and proteins, HRMS can be used to analyze the resulting isotopic patterns. acs.org The high resolving power allows for the unequivocal assignment of enrichment levels of 15N and other isotopes like 13C. acs.org This is a significant advantage over lower resolution instruments where isotopic peaks may overlap.

One of the challenges in isotope labeling experiments is "metabolic scrambling," where the isotopic label is transferred from the intended molecule to other, unrelated molecules through metabolic pathways. acs.org For example, the 15N from labeled asparagine could be metabolically transferred to other amino acids. HRMS can help detect these previously undetected scrambling effects. acs.org By simulating the theoretical isotope patterns for all possible labeled states and comparing them to the high-resolution experimental data, researchers can accurately determine the extent of label incorporation and identify instances of scrambling. acs.org The analysis of isotopic fine structure with HRMS is a powerful method to ensure the accurate interpretation of labeling data in complex biological systems. acs.org

Table 2: Key Concepts in HRMS for Isotopic Analysis

ConceptDescriptionRelevance to this compound
Isotopologue Molecules that differ only in their isotopic composition (e.g., L-Asparagine vs. This compound).HRMS can distinguish and quantify the different isotopologues of asparagine-containing molecules.
Isotopic Fine Structure The pattern of mass spectral peaks corresponding to different isotopologues of a molecule.Analysis of this structure reveals the extent and position of 15N incorporation from this compound into larger biomolecules. acs.org
Mass Defect The difference between the exact mass of an atom and its mass number.Subtle mass differences between isotopes (e.g., 15N vs. 13C and 1H) can be resolved by HRMS, aiding in unambiguous identification.
Metabolic Scrambling The metabolic transfer of an isotope from a labeled precursor to other molecules.HRMS can identify unexpected 15N incorporation into other amino acids, providing a more complete picture of nitrogen metabolism. acs.org

Computational Approaches for Data Interpretation and Modeling

The data generated from this compound tracing experiments require sophisticated computational tools for interpretation. These approaches allow researchers to move from raw analytical data to a functional understanding of metabolic networks.

Metabolic Flux Analysis (MFA) Algorithms for this compound Tracing Data

Metabolic Flux Analysis (MFA) is a computational methodology used to determine the rates (fluxes) of intracellular metabolic reactions. It uses a stoichiometric model of the metabolic network and mass balance principles around intracellular metabolites. When combined with stable isotope tracers like this compound, MFA becomes a powerful tool to map the flow of atoms through the metabolic pathways. nih.gov

The core idea of isotope-based MFA is that the isotopic labeling patterns of intracellular metabolites are determined by the fluxes through the network. nih.gov By feeding cells with this compound and measuring the 15N distribution in downstream metabolites using techniques like LC-MS/MS, researchers can infer the intracellular fluxes. MFA algorithms work by iteratively fitting the predicted labeling patterns from a given set of fluxes to the experimentally measured labeling patterns until a best fit is achieved. nih.gov This approach has been applied to analyze labeling from 15N and other tracers to understand cellular metabolism under various conditions. nih.gov

Quantitative Analysis of Isotopic Labeling Patterns

The quantitative analysis of isotopic labeling patterns is fundamental to interpreting data from this compound experiments. This involves determining the relative abundance of different isotopologues of a metabolite. oup.comoup.com In comparative or differential proteomics and metabolomics, two samples are often compared: one "light" sample grown with natural abundance precursors and one "heavy" sample grown with a labeled precursor like this compound. oup.comoup.com

After mixing the samples, mass spectrometry is used to determine the ratio of the heavy to light forms of peptides or metabolites. oup.com This ratio provides a relative quantification of the amount of a given molecule in the two samples. This method is robust because the light and heavy forms are chemically identical and co-elute during chromatography, minimizing analytical variability. acs.org The introduction of stable isotopes like 15N creates a detectable mass shift in the mass spectrometer, allowing for clear differentiation and quantification. oup.comoup.com

Bioinformatics Tools for Metabolic Network Reconstruction

To perform MFA and interpret the results of this compound tracing experiments, a comprehensive metabolic network model is required. Bioinformatics tools are essential for the reconstruction, curation, and analysis of these genome-scale metabolic models (GEMs). nih.gov

Software toolboxes like RAVEN 2.0 facilitate the de novo reconstruction of GEMs from genome annotations and pathway databases such as KEGG and MetaCyc. nih.gov These tools allow researchers to build a stoichiometric model of an organism's metabolism. This model provides the framework for MFA, defining all the possible reactions through which the 15N from this compound could be distributed. Such reconstructions account for thousands of reactions and genes. embopress.orgresearchgate.net Once a reconstruction is established, it can be used in conjunction with MFA algorithms to simulate metabolic phenotypes and predict the impact of genetic or environmental changes on asparagine metabolism. embopress.org

Applications of L Asparagine 15n2 in Metabolic and Proteomic Research

Elucidation of Nitrogen Metabolism and Amino Acid Homeostasis

The strategic use of L-Asparagine-15N2 allows for the precise tracking of nitrogen atoms, providing a window into the complex network of reactions that govern nitrogen metabolism and maintain the delicate balance of amino acids within a cell.

Tracing Asparagine Biosynthesis and Catabolism Pathways

This compound serves as an invaluable tracer for delineating the pathways of asparagine synthesis and breakdown. By introducing this labeled compound into a biological system, scientists can monitor the incorporation of the ¹⁵N isotopes into asparagine and its subsequent metabolic products. This approach has been instrumental in understanding how different organisms synthesize this non-essential amino acid. drugbank.com For instance, in some bacteria, asparagine is not synthesized by the typical asparagine synthetase but through a pathway involving the amidation of Asp-tRNAAsn. amazonaws.com

Furthermore, the catabolism of L-asparagine, which involves its hydrolysis to aspartic acid and ammonia (B1221849) by the enzyme asparaginase (B612624), can be closely followed. nih.gov This is particularly relevant in cancer research, as some cancer cells are highly dependent on extracellular asparagine for their proliferation. patsnap.com The depletion of asparagine by asparaginase is a key mechanism in certain cancer therapies. patsnap.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov

Investigation of Nitrogen Assimilation and Transamination Mechanisms

The journey of the ¹⁵N atoms from this compound does not end with asparagine itself. These heavy isotopes are transferred to other molecules through processes like nitrogen assimilation and transamination, providing a roadmap of nitrogen flow within the cell.

Research in organisms like Mycobacterium tuberculosis has demonstrated that nitrogen from asparagine can be assimilated and distributed to other amino acids. amazonaws.comnih.gov Studies using ¹⁵N-labeled asparagine have shown that the nitrogen released from asparagine by asparaginase is likely assimilated into glutamine, which then serves as a nitrogen donor for the synthesis of other metabolites. nih.gov This highlights the central role of glutamine in distributing nitrogen derived from asparagine. amazonaws.com Transamination reactions, where the amino group from an amino acid is transferred to a keto-acid, can also be tracked to understand the interconnectedness of amino acid metabolic pathways.

Quantification of Nitrogen Fluxes into Downstream Metabolites (e.g., Glutamate (B1630785), Glutamine)

A key application of this compound is the quantitative analysis of nitrogen fluxes, which measures the rate at which nitrogen is transferred from asparagine to other metabolites. By employing techniques like mass spectrometry, researchers can determine the degree of ¹⁵N enrichment in downstream compounds such as glutamate and glutamine.

In studies of Leucaena leucocephala, it was found that asparagine is the primary transporter of fixed nitrogen in the nodules, with its amino and amide nitrogen accounting for a significant portion of the fixed ¹⁵N2. umich.edu Similarly, in Mycobacterium tuberculosis, experiments with ¹⁵N2-Asn revealed robust label incorporation into amino acids central to nitrogen metabolism. amazonaws.com For example, the labeling of glutamate and glutamine from ¹⁵N-asparagine provides quantitative data on the activity of enzymes like glutamate synthase and glutamine synthetase. nih.gov

A hypothetical experiment could yield data similar to the table below, illustrating the flow of nitrogen from this compound.

Metabolite¹⁵N Enrichment (%) after 24hPrimary Pathway
Aspartate85Asparaginase Activity
Glutamine60Ammonia assimilation via Glutamine Synthetase
Glutamate45Glutamate Synthase (GOGAT) activity

Dynamic Analysis of Protein Synthesis and Turnover

Beyond its role in metabolic tracing, this compound is a crucial reagent in the field of proteomics, particularly for studying the dynamic processes of protein synthesis and degradation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids into proteins. nih.govthermofisher.comckgas.com While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, other amino acids like this compound can be employed for specific research questions.

In a SILAC experiment, one population of cells is grown in a medium containing the normal "light" asparagine, while another population is grown in a medium with "heavy" this compound. ckgas.com The proteins from both populations are then combined, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of relative protein abundance between the two samples. This method eliminates the experimental variability often associated with separate sample preparations. ckgas.com

Measurement of Protein Synthesis Rates and Degradation Kinetics

A variation of the SILAC method, known as pulsed SILAC (pSILAC) or dynamic SILAC, is used to measure the rates of protein synthesis and degradation. nih.govusherbrooke.ca In this approach, cells are cultured in a "light" medium and then switched to a "heavy" medium containing this compound at a specific time point. By harvesting cells at different time intervals after the switch, researchers can track the incorporation of the heavy isotope into proteins over time.

The rate at which the heavy-to-light (H/L) ratio for a particular peptide increases is a direct measure of its synthesis rate. usherbrooke.ca Conversely, by switching cells from a heavy to a light medium, the rate of decrease in the H/L ratio can be used to determine the protein's degradation rate. usherbrooke.ca These measurements provide a comprehensive view of protein turnover dynamics within the cell. Recent advancements have even enabled the analysis of protein turnover in single cells using a pSILAC approach. biorxiv.org

The data from a pSILAC experiment can be represented in a table to show the turnover rates of different proteins.

ProteinHalf-life (hours)Function
Protein A15Structural Component
Protein B2Regulatory Enzyme
Protein C72Histone

Characterization of Protein Half-Lives in Biological Systems

The determination of protein half-lives is crucial for understanding the dynamics of the proteome and cellular regulation. This compound is utilized in a technique known as dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to measure the rates of protein synthesis and degradation. thermofisher.commolbiolcell.org

In a typical dynamic SILAC experiment, cells are initially grown in a "light" medium containing the natural abundance of nitrogen (¹⁴N). They are then switched to a "heavy" medium where a standard amino acid is replaced with its stable isotope-labeled counterpart, such as this compound. oup.com Over time, the ¹⁵N-labeled asparagine is incorporated into newly synthesized proteins.

By collecting samples at various time points and analyzing the proteome using mass spectrometry, researchers can determine the ratio of "heavy" to "light" peptides for each protein. usherbrooke.ca This ratio directly reflects the rate of protein turnover. oup.com The rate at which the "heavy" signal increases provides the synthesis rate, while the decrease in the "light" signal corresponds to the degradation rate. The time it takes for 50% of a specific protein to be replaced with the "heavy" version is its half-life. usherbrooke.ca

Research has shown that protein half-lives can vary dramatically, from a few minutes to several days, reflecting the diverse functional roles of proteins within the cell. molbiolcell.org For instance, studies in HeLa cells have determined that the average turnover rate for proteins is approximately 20 hours. usherbrooke.ca This highlights that regulatory proteins may have very short half-lives, allowing for rapid changes in their levels in response to cellular signals, whereas structural proteins tend to be much more stable. researchgate.net

Table 1: Representative Protein Half-Life Data from SILAC Experiments (Note: This table provides illustrative examples of protein half-life ranges. Specific half-lives determined using this compound would depend on the cell type and experimental conditions.)

Protein ClassGeneral Half-Life RangeSignificance
Regulatory Proteins (e.g., transcription factors)Minutes to a few hoursAllows for rapid control of gene expression.
Metabolic EnzymesHours to a dayReflects the need to adjust metabolic pathways.
Structural Proteins (e.g., histones, cytoskeletal proteins)Many hours to daysProvides cellular stability and structure.
Average for HeLa Cell Proteome~20 hoursIndicates the overall rate of protein replacement in this cell line. usherbrooke.ca

Insights into Central Carbon Metabolism Interconnections

This compound is also instrumental in tracing the connections between amino acid metabolism and central energy pathways like the tricarboxylic acid (TCA) cycle, as well as biosynthetic routes for nucleotides and lipids.

Interplay of Asparagine with Tricarboxylic Acid (TCA) Cycle Metabolites

The carbon skeleton of asparagine can be funneled into the TCA cycle, a central hub of cellular metabolism for energy production and biosynthesis. The metabolic pathway involves the hydrolysis of asparagine to aspartate and ammonia, a reaction catalyzed by the enzyme asparaginase. oup.comwikipedia.org Aspartate can then be converted to the TCA cycle intermediate oxaloacetate through a transamination reaction. wikipedia.orglibretexts.org

However, the significance of this contribution appears to be highly dependent on the specific tissue and metabolic state. For example, studies involving the infusion of [U-¹³C]-asparagine in mice have shown that while the labeled asparagine is readily taken up by various tissues, its carbon backbone does not make a significant contribution to the pool of TCA cycle intermediates in most of them. nih.gov This suggests that in many tissues under normal conditions, asparagine is not a primary source for replenishing the TCA cycle.

Conversely, under certain conditions, such as glutamine deprivation, asparagine can play a more critical role in TCA cycle anaplerosis (the replenishment of cycle intermediates). nih.gov By providing a source of oxaloacetate, asparagine can help maintain the integrity and function of the TCA cycle when other substrates are limited.

Table 2: Metabolic Fate of L-Asparagine Carbon in Relation to the TCA Cycle

StepReactionEnzymeLink to TCA CycleResearch Finding
1L-Asparagine → L-Aspartate + NH₃AsparaginaseIndirectThe first step in asparagine catabolism. wikipedia.org
2L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-GlutamateTransaminaseDirectProduces the TCA cycle intermediate oxaloacetate. wikipedia.orglibretexts.org
Overall ContributionAsparagine-derived carbon to TCA cycle intermediates-AnapleroticGenerally low in most tissues under normal conditions, but can be significant in specific metabolic states like glutamine deficiency. nih.gov

Contributions of this compound to Nucleotide and Lipid Biosynthesis

The nitrogen atoms from this compound can be traced into the building blocks of genetic material and other essential molecules.

Nucleotide Biosynthesis: The synthesis of purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil), the fundamental components of DNA and RNA, requires nitrogen atoms from several amino acid sources. The amide group of asparagine's side chain can serve as a nitrogen donor for these biosynthetic pathways. nih.gov Isotope tracing experiments using ¹⁵N₂-asparagine have provided direct quantitative evidence for this contribution. One such study observed that approximately 10% of the nitrogen in newly synthesized purines was derived from labeled asparagine. nih.gov This demonstrates a significant and direct role for asparagine in supporting nucleotide metabolism.

Lipid Biosynthesis: The contribution of this compound to lipid biosynthesis is indirect. The nitrogen atoms from asparagine are not directly incorporated into the structure of fatty acids or other lipids. Instead, the link is through the catabolism of asparagine's carbon skeleton. As described previously, asparagine can be converted to oxaloacetate, an intermediate of the TCA cycle. wikipedia.orglibretexts.org Within the mitochondria, oxaloacetate can be converted to citrate. Citrate can then be exported to the cytoplasm, where it is cleaved to produce acetyl-CoA, the primary building block for the synthesis of fatty acids. nih.gov Therefore, while the nitrogen of this compound would not be found in lipids, the compound can be used to trace the flow of its carbon backbone through the TCA cycle and into lipogenic pathways.

Table 3: Contribution of this compound to Biosynthetic Pathways

PathwayDirect/Indirect ContributionMechanismQuantitative Finding
Purine (B94841) Biosynthesis DirectThe amide nitrogen of asparagine is incorporated into the purine ring structure. nih.govApproximately 10% of purine nitrogen can be derived from asparagine. nih.gov
Pyrimidine Biosynthesis DirectThe amide nitrogen of asparagine can be utilized as a nitrogen donor. nih.govNot specifically quantified in the reviewed literature, but the pathway is known.
Lipid Biosynthesis IndirectThe carbon skeleton of asparagine enters the TCA cycle as oxaloacetate. Citrate, derived from oxaloacetate, is a precursor for acetyl-CoA, the building block of fatty acids. nih.govThe nitrogen atoms from this compound are not incorporated into lipids.

L Asparagine 15n2 in Disease Pathogenesis and Therapeutic Investigations

Cancer Metabolism Research

The study of cancer metabolism has significantly benefited from the use of stable isotope tracers like L-Asparagine-15N2. This compound allows for the precise tracking of asparagine utilization and its downstream metabolic products, shedding light on the unique metabolic dependencies of cancer cells.

Dissecting Asparagine Dependence in Malignant Cells

Certain cancer cells, particularly those of hematological origin like acute lymphoblastic leukemia (ALL), exhibit a heightened dependence on exogenous asparagine for their survival and proliferation. medchemexpress.commedchemexpress.commedchemexpress.com These malignant cells often have low expression levels of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine synthesis. medchemexpress.comnih.gov This metabolic vulnerability makes them susceptible to asparagine depletion.

This compound is instrumental in quantifying the uptake and incorporation of extracellular asparagine into these cells. By measuring the enrichment of ¹⁵N in cellular proteins and other nitrogen-containing metabolites, researchers can definitively establish the extent of a cancer cell's reliance on external asparagine sources. This information is crucial for identifying tumors that are likely to respond to asparagine-depleting therapies.

Monitoring Metabolic Reprogramming in Tumor Microenvironments via this compound Tracing

The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. nih.gov The metabolic interactions within the TME play a pivotal role in tumor progression and therapeutic response. nih.govmdpi.com Cancer cells are known to reprogram their metabolism to support rapid growth, often leading to a nutrient-deprived and acidic environment. mdpi.com

This compound tracing studies help to unravel the complex metabolic interplay within the TME. For instance, it can be used to investigate how cancer cells and surrounding stromal cells compete for or exchange asparagine. This can reveal how asparagine availability influences the function of immune cells within the tumor, which is critical for the efficacy of immunotherapies. bmbreports.org Furthermore, tracing the nitrogen from this compound can illuminate how asparagine contributes to the synthesis of other non-essential amino acids or nucleotide biosynthesis, providing a more comprehensive picture of the metabolic reprogramming that occurs in the TME. nih.gov

Assessing the Pharmacodynamics of Asparaginase (B612624) in Antineoplastic Therapy

L-asparaginase is an enzyme-based drug that depletes circulating asparagine by converting it to aspartic acid and ammonia (B1221849). mdpi.comnih.gov It is a cornerstone of treatment for ALL. nih.govresearchgate.net The effectiveness of asparaginase therapy is directly linked to its ability to deplete asparagine levels. mdpi.com

This compound serves as a valuable tool for assessing the pharmacodynamics of asparaginase. mdpi.comnih.gov By administering a known amount of this compound and monitoring its clearance from the plasma in the presence of asparaginase, researchers can accurately measure the in vivo enzymatic activity and the extent of asparagine depletion. mdpi.comnih.govresearchgate.net This allows for the optimization of asparaginase treatment regimens and the development of new, more effective variants of the enzyme. mdpi.comnih.gov

Pharmacodynamic Assessment of Asparaginase using this compound
Parameter MeasuredMethodologySignificance
In vivo Asparagine DepletionMeasurement of plasma this compound clearanceDirectly assesses the therapeutic efficacy of asparaginase. mdpi.com
Asparaginase Enzymatic ActivityQuantification of the conversion of this compound to L-Aspartic acid-15N1Provides a precise measure of the drug's in vivo potency.
Longitudinal MonitoringSerial sampling and analysis of this compound levelsEnables the study of the duration of drug action and informs dosing schedules. mdpi.comnih.gov

Role of Asparagine Synthetase Expression in Cancer Cell Survival

The expression of asparagine synthetase (ASNS) is a key determinant of a cancer cell's sensitivity to asparagine depletion therapy. nih.govmdpi.com High levels of ASNS expression allow cancer cells to synthesize their own asparagine, thereby circumventing the effects of asparaginase. nih.govfrontiersin.org Conversely, cancer cells with low ASNS expression are highly dependent on external asparagine and are more susceptible to asparaginase treatment. medchemexpress.commedchemexpress.commedchemexpress.com

This compound can be used in conjunction with other techniques to study the regulation of ASNS expression and its impact on asparagine metabolism. By tracing the flow of nitrogen from ¹⁵N-labeled precursors, such as glutamine, into asparagine, researchers can measure the de novo synthesis rate of asparagine in cancer cells. This information, when correlated with ASNS expression levels, provides a functional readout of the enzyme's activity and its role in cancer cell survival. Understanding the mechanisms that regulate ASNS expression is critical for developing strategies to overcome resistance to asparaginase therapy. nih.gov

Studies in Other Metabolic Disorders

The utility of this compound extends beyond cancer research to the investigation of other metabolic diseases where asparagine metabolism is implicated.

Investigation of Asparagine Metabolism Dysregulation in Polycystic Kidney Disease

Polycystic kidney disease (PKD) is a genetic disorder characterized by the formation of numerous cysts in the kidneys. embopress.orgnih.gov Recent studies have revealed that metabolic reprogramming is a key feature of PKD, with alterations in glucose and glutamine metabolism being prominent. nih.govembopress.org

Research has shown that in PKD, there is an upregulation of asparagine synthetase (ASNS). nih.govembopress.org This leads to an increased diversion of glutamine towards asparagine synthesis. nih.gov The use of ¹⁵N₂-glutamine as a tracer has demonstrated that silencing the Asns gene reduces the levels of labeled asparagine, confirming the role of ASNS in this metabolic shift. nih.gov This dysregulation of asparagine metabolism is thought to contribute to the cellular proliferation and cyst growth characteristic of PKD. embopress.orgembopress.org

Key Research Findings on Asparagine Metabolism in PKD
FindingExperimental ApproachImplication
Upregulation of Asparagine Synthetase (ASNS)Analysis of gene and protein expression in PKD models. nih.govembopress.orgSuggests a key role for ASNS in the pathogenesis of PKD.
Increased Glutamine Diversion to AsparagineMetabolic tracing with ¹⁵N₂-glutamine. nih.govHighlights a significant metabolic rewiring in PKD cells.
ASNS Silencing Reduces ProliferationGenetic knockdown of the Asns gene. nih.govIdentifies ASNS as a potential therapeutic target for PKD. embopress.orgembopress.org

General Applications in Inborn Errors of Metabolism Research

Stable isotope-labeled compounds, including this compound, are valuable tools in the study of inborn errors of metabolism. These labeled molecules allow researchers to trace the metabolic fate of specific compounds in biological systems, providing insights into enzymatic deficiencies and altered metabolic pathways.

In the context of asparagine metabolism, this compound can be utilized to investigate conditions like Asparagine Synthetase Deficiency (ASD). nih.govnih.gov ASD is a rare, autosomal recessive neurometabolic disorder resulting from mutations in the ASNS gene, which codes for asparagine synthetase. nih.gov This enzyme is responsible for the synthesis of asparagine from aspartate. nih.gov Individuals with ASD often present with severe neurological symptoms, including congenital microcephaly, developmental delays, and intractable seizures. nih.govnih.gov

By introducing this compound into cellular or animal models of ASD, researchers can track its incorporation into proteins and other metabolic pathways. This can help to elucidate the downstream consequences of impaired asparagine synthesis and to explore potential therapeutic strategies. For instance, in a patient with a confirmed ASD diagnosis, the levels of asparagine in cerebrospinal fluid (CSF) and plasma may be low. nih.gov The use of labeled asparagine could help to determine the efficacy of supplementation strategies by tracking the uptake and utilization of the exogenously supplied amino acid.

The general principle of using stable isotope labeling in metabolic research involves introducing a labeled substrate and monitoring its conversion into various downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for a dynamic view of metabolic fluxes and can reveal bottlenecks or diversions in metabolic pathways caused by genetic defects.

Microbial Physiology and Pathogenesis

This compound in Understanding Nitrogen Acquisition by Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

Nitrogen is an essential element for the survival and growth of all organisms, including pathogenic bacteria. Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to acquire nitrogen from its host during infection. nih.govfrontiersin.org Asparagine is considered a preferred nitrogen source for M. tuberculosis in vitro compared to inorganic sources like ammonia. nih.gov Studies utilizing 15N-labeled amino acids, including this compound, have been instrumental in deciphering the pathways of nitrogen assimilation in this pathogen.

Research has shown that when macrophages, the primary host cells for M. tuberculosis, are supplied with 15N-labeled asparagine, the label is incorporated into the bacteria. nih.gov This indicates that M. tuberculosis can effectively scavenge host-derived asparagine. The bacterium utilizes specific transporters, such as AnsP2, to import asparagine. nih.govplos.org Once inside the bacterial cell, the enzyme asparaginase (AnsA) hydrolyzes asparagine into aspartate and ammonia. nih.govplos.org The released ammonia can then be assimilated into central nitrogen metabolism, primarily through the synthesis of glutamine and glutamate (B1630785). nih.govplos.org

Isotope tracing experiments with this compound have demonstrated that the nitrogen from asparagine is efficiently incorporated into other amino acids and nitrogen-containing metabolites within the bacterium. nih.govamazonaws.com This metabolic flexibility allows M. tuberculosis to thrive in the nutrient-limited environment of the host phagosome. nih.govplos.org Furthermore, the ammonia produced from asparagine hydrolysis by the secreted AnsA enzyme can help the bacterium to resist the acidic environment of the phagosome, highlighting a dual role for asparagine metabolism in both nutrition and virulence. nih.govplos.orgbiorxiv.org

Key Proteins in M. tuberculosis Asparagine Utilization
ProteinFunctionExperimental Evidence with this compound
AnsP2Asparagine transporterMutants lacking AnsP2 show reduced uptake of labeled asparagine. frontiersin.orgplos.org
AnsAAsparaginase (hydrolyzes asparagine)Mutants lacking AnsA are deficient in incorporating nitrogen from 15N-asparagine into glutamate and glutamine. nih.govplos.org
AnsP1Aspartate transporterFacilitates the uptake of aspartate, a product of asparagine hydrolysis. nih.govresearchgate.net

Characterization of Microbial Asparaginase Activity and Its Biological Significance

Microbial L-asparaginases are enzymes that catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia. mdpi.comnih.govmdpi.com These enzymes have significant applications in the food industry and as therapeutic agents, particularly in the treatment of acute lymphoblastic leukemia. mdpi.comnih.govmedchemexpress.com this compound serves as a crucial substrate for characterizing the activity and kinetics of these enzymes.

By using this compound in enzymatic assays, researchers can accurately measure the rate of its conversion to 15N-aspartate or the release of 15N-ammonia. nih.gov This is often achieved using mass spectrometry-based methods, which offer high sensitivity and specificity. ashpublications.org For example, the asparaginase activity in the culture supernatant of M. tuberculosis has been demonstrated by incubating the supernatant with this compound and detecting the production of 15N-aspartate over time. nih.govplos.org

These assays are vital for:

Determining enzyme kinetics: Calculating parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for different microbial asparaginases.

Screening for novel enzymes: Identifying microorganisms that produce asparaginases with desirable properties, such as high substrate specificity or stability under various conditions. mdpi.com

Investigating enzyme inhibition: Studying the effects of potential inhibitors on asparaginase activity, which is important for drug development.

The biological significance of microbial asparaginase activity is diverse. In pathogenic bacteria like M. tuberculosis, it is a key component of their nitrogen acquisition strategy and contributes to their virulence. nih.govplos.org In other contexts, microbial asparaginases are exploited for their ability to deplete asparagine, which is essential for the growth of certain cancer cells. mdpi.commedchemexpress.commedchemexpress.com

Biochemical Properties of Microbial L-Asparaginases
MicroorganismOptimum pHOptimum Temperature (°C)Reference
General Range5.0 - 9.030 - 60 mdpi.com
Hyperthermophilic archaeaNot Specified85 - 100 mdpi.com
Pseudomonas sp. Strain GH-W2b7.0 - 8.550 - 65 mdpi.com
Yersinia pseudotuberculosisNot SpecifiedNot Specified nih.gov
Pseudomonas otitidisNot SpecifiedNot Specified nih.gov

Environmental and Ecological Nitrogen Cycling Studies

Tracing Nitrogen Flow in Complex Biological Communities (e.g., Scleractinian Corals)

Scleractinian corals, the architects of coral reefs, exist in a symbiotic relationship with dinoflagellate algae of the family Symbiodiniaceae. frontiersin.org This symbiosis is fundamental to the high productivity of coral reefs in nutrient-poor tropical waters and relies on the efficient cycling of essential nutrients, including nitrogen. frontiersin.orgnsf.gov this compound, along with other 15N-labeled compounds, is a powerful tool for tracing the flow of nitrogen within these complex biological communities.

Studies using stable isotope tracers have revealed that corals can assimilate dissolved organic nitrogen, such as free amino acids, from the surrounding seawater. biologists.comresearchgate.net When corals are incubated with 15N-labeled amino acids, the label is rapidly incorporated into both the coral host tissue and the symbiotic algae. biologists.com This demonstrates that both partners in the symbiosis can benefit from this external nitrogen source.

The use of advanced imaging techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), combined with 15N-labeling, allows for the visualization of nitrogen assimilation at the subcellular level. asm.orgresearchgate.net These studies have shown that nitrogen, once taken up, can be rapidly translocated between the coral host and its symbionts. For instance, after uptake, nitrogen can be temporarily stored in crystalline structures within the symbiont cells before being remobilized and transferred to the coral host. asm.org

Research on coral larvae has also utilized stable isotope tracing to investigate the metabolic responses to environmental stressors like thermal stress. nih.govplos.org These studies have shown that under high temperatures, coral larvae may increase their assimilation of nitrogen and sequester it into dipeptides, potentially as a mechanism to stabilize the symbiosis and resist bleaching. nih.govplos.org This highlights the dynamic nature of nitrogen cycling in corals and its importance for their resilience in a changing climate.

Nitrogen Assimilation in Scleractinian Corals
Coral Species15N-labeled SubstrateKey FindingReference
Stylophora pistillataDissolved free amino acidsBoth animal tissue and zooxanthellae take up DFAA, with uptake mediated by an active transport system. biologists.comresearchgate.net
Pocillopora damicornisAmmonium, nitrate, aspartic acidNitrogen is rapidly incorporated into uric acid crystals in the symbionts for temporary storage before being transferred to the host. asm.org
Montipora capitata (larvae)Not specified, general nitrogen cyclingUnder thermal stress, larvae increase nitrogen assimilation and sequestration into dipeptides. nih.govplos.org
Porites cylindricaNitrateAlgal endosymbionts derived an average of 80% of their nitrogen from the animal host. nsf.gov
Montipora digitataNitrateAlgal endosymbionts in derived an average of 50% of their nitrogen from the animal host. nsf.gov

Integrative Biology and Systems Level Approaches with L Asparagine 15n2

Multi-Omics Data Integration for Comprehensive Metabolic Understanding

A comprehensive view of cellular metabolism requires the integration of data from multiple molecular levels. L-Asparagine-15N2-based fluxomics provides a functional readout of the metabolic phenotype, which can be correlated with data from transcriptomics and proteomics to uncover the regulatory mechanisms that govern metabolic pathways. nih.gov

The integration of fluxomics data from this compound tracing with transcriptomics (gene expression) and proteomics (protein expression) allows for a multi-dimensional analysis of metabolic regulation. nih.govresearchgate.net Fluxomics measures the actual rate at which molecules are processed through a metabolic network, offering a direct assessment of pathway activity. nih.gov Transcriptomics and proteomics, on the other hand, provide information about the abundance of the molecular machinery (mRNAs and proteins, respectively) that catalyzes these reactions.

By combining these datasets, researchers can investigate the extent to which metabolic fluxes are controlled at the transcriptional or translational level. For instance, an observed change in the flux through an asparagine-dependent pathway, as measured by this compound, can be correlated with the expression levels of genes encoding the enzymes in that pathway. nih.gov A strong correlation suggests transcriptional control, whereas a weak correlation might point to post-transcriptional, translational, or post-translational regulatory mechanisms, such as allosteric regulation or protein modifications. researchgate.netnih.gov This integrated approach helps to build more complete models of cellular function, linking genotype to phenotype through a detailed understanding of metabolic control. researchgate.net

Table 1: Illustrative Data Integration for Asparagine Metabolism Analysis

Omics Layer Tool/Technique Data Generated Contribution to Integrated Understanding
Fluxomics This compound Tracing + Mass Spectrometry/NMRQuantitative rates (fluxes) of asparagine utilization and nitrogen incorporation into other metabolites (e.g., glutamate (B1630785), glutamine). nih.govplos.orgReveals the functional output and dynamic activity of metabolic pathways involving asparagine.
Transcriptomics RNA-Sequencing (RNA-Seq) or MicroarraysmRNA expression levels of genes encoding transporters (e.g., SLC1A5), synthetases (e.g., ASNS), and catabolic enzymes (e.g., ASPA).Identifies potential points of metabolic regulation at the gene expression level. plos.org
Proteomics Mass Spectrometry-based Proteomics (e.g., SILAC, TMT)Abundance levels of proteins (enzymes, transporters) involved in asparagine metabolism. oup.comacs.orgConfirms whether transcriptional changes translate to changes in the abundance of the functional protein machinery.

This table provides a conceptual framework for integrating multi-omics data. Specific gene and protein targets would be context-dependent.

Data derived from this compound fluxomics are critical for the development and refinement of predictive computational models of cellular metabolism, such as genome-scale metabolic models (GEMs). mdpi.com These models consist of a comprehensive network of all known metabolic reactions in an organism and can be used to simulate metabolic states under various conditions.

Flux balance analysis (FBA) is a common technique used with GEMs to predict metabolic flux distributions that optimize a specific cellular objective, such as biomass production. nih.govnih.gov However, standard FBA often yields a wide range of possible flux solutions. Experimental flux data, obtained from stable isotope tracing experiments with compounds like this compound, can be integrated as constraints on the model. nih.govmdpi.com This narrows the solution space to a more physiologically realistic state, significantly improving the model's predictive accuracy. nih.gov For example, by setting the flux bounds for asparagine uptake or its conversion to aspartate based on this compound measurements, the model can more accurately predict cellular growth rates or the production of other metabolites in response to perturbations. umons.ac.be These refined models become powerful tools for in silico hypothesis testing, guiding future experiments and enhancing our understanding of complex metabolic diseases. mdpi.com

Combining this compound Fluxomics with Transcriptomics and Proteomics

Quantitative Characterization of Cellular Responses to Environmental and Genetic Perturbations

This compound is an invaluable tracer for quantifying how cells adjust their metabolic networks in response to changes in their environment or to genetic alterations. Such perturbations can reveal the robustness and flexibility of metabolic systems and expose critical dependencies.

Environmental perturbations include changes in nutrient availability, oxygen levels, or exposure to toxins or therapeutic agents. For instance, studies on the cyanobacterium Arthrospira platensis have shown that environmental stress, such as altered nitrogen concentrations and temperature shifts, can be used to enhance the production of L-asparaginase, an enzyme that breaks down asparagine. nih.gov Using this compound in such a system would allow for precise quantification of how these stresses reroute nitrogen metabolism to increase enzyme yield.

Genetic perturbations, such as the knockout or overexpression of a specific gene, provide direct insight into the function of that gene within the metabolic network. A key example is the study of nitrogen assimilation in Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.orgnih.gov Researchers used 15N2-labeled asparagine to trace nitrogen flow in wild-type bacteria versus mutant strains where genes for an asparagine transporter (ansP2) and an asparaginase (B612624) (ansA) were knocked out. The results demonstrated that the ansP2-KO mutant was impaired in incorporating nitrogen from asparagine into central metabolites like glutamate and glutamine. plos.orgnih.gov Similarly, the ansA-KO mutant showed reduced levels of newly synthesized glutamate and glutamine, confirming the crucial roles of these proteins in utilizing asparagine as a nitrogen source. plos.orgnih.gov This approach also helps in understanding genetic disorders like Asparagine Synthetase Deficiency, where mutations in the ASNS gene lead to a lack of asparagine in the brain. medlineplus.gov Tracing with this compound in cellular models of this disease could quantify the metabolic consequences of specific mutations.

Table 2: Research Findings on Nitrogen Incorporation in M. tuberculosis using 15N-Asparagine

Strain Genetic Modification Observed Effect on 15N Incorporation Reference
Wild Type (H37Rv)None (Control)Efficient incorporation of 15N from asparagine into glutamate and glutamine. plos.orgnih.gov
ansP2-KOKnockout of asparagine transporter gene ansP2Significantly impaired incorporation of 15N into glutamate and glutamine compared to wild type. plos.orgnih.gov
ansP2-KO (Complemented)ansP2-KO with a functional copy of ansP2 reintroducedRestoration of 15N incorporation to levels similar to wild type. plos.orgnih.gov
ansA-KOKnockout of asparaginase gene ansAReduced levels of total and newly synthesized 15N-glutamate and 15N-glutamine. plos.orgnih.gov

This table summarizes findings from a study that used 15N-labeled asparagine to investigate the function of specific genes in Mycobacterium tuberculosis metabolism. plos.orgnih.gov

Identification of Regulatory Nodes and Metabolic Vulnerabilities in Biological Networks

By tracing the flow of metabolites, this compound helps to identify critical control points (regulatory nodes) and metabolic weaknesses (vulnerabilities) that can be targeted for therapeutic intervention. A regulatory node is a point in a network, such as a key enzyme or transporter, that exerts significant control over the flow of metabolites. A metabolic vulnerability is a dependency of a cell on a specific pathway or nutrient for survival, often arising from its genetic makeup or environment. researchgate.net

Asparagine metabolism is a well-established metabolic vulnerability in certain cancers, particularly acute lymphoblastic leukemia (ALL). researchgate.netbiovendor.comnih.gov Many leukemic cells have low expression of asparagine synthetase (ASNS) and are therefore unable to produce their own asparagine. researchgate.netmdpi.com This makes them dependent on an external supply of asparagine from the bloodstream. This vulnerability is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating asparagine, leading to starvation and death of the cancer cells. biovendor.commdpi.com this compound can be used in pre-clinical models to quantify the extent of this dependency, measure the efficacy of L-asparaginase in depleting asparagine pools, and study mechanisms of resistance, such as the upregulation of ASNS expression. researchgate.net

Beyond nutrient availability, this approach can also delineate the signaling pathways that regulate asparagine metabolism. For example, pathways such as the GCN2-ATF4 pathway, which responds to amino acid deficiency, and oncogenic pathways like KRAS/PI3K/AKT/mTORC1, are known to regulate ASNS expression and asparagine synthesis. researchgate.netfrontiersin.org By using this compound tracing in combination with inhibitors of these signaling pathways, researchers can map the regulatory network controlling asparagine homeostasis and identify nodes that, when targeted, could synergize with asparagine depletion therapies.

Table 3: Key Regulatory Nodes and Vulnerabilities in Asparagine Metabolism

Node/Vulnerability Description Biological Context Relevance for this compound Studies
Asparagine Synthetase (ASNS) Enzyme that synthesizes asparagine from aspartate and glutamine. frontiersin.orgLow expression in some cancer cells (e.g., ALL) creates a dependency on external asparagine. researchgate.netmdpi.comQuantifying the contribution of de novo synthesis versus uptake to the intracellular asparagine pool.
Asparagine Transporters (e.g., SLC1A5) Proteins that import asparagine into the cell.Essential for cells that cannot synthesize sufficient asparagine.Measuring the rate of asparagine uptake from the extracellular environment.
L-Asparaginase (enzyme) Enzyme that hydrolyzes asparagine to aspartic acid and ammonia (B1221849). mdpi.comUsed as a therapy to exploit the asparagine dependency of certain cancers. biovendor.comAssessing the pharmacodynamic effect of the drug on asparagine pools and downstream metabolic pathways. mdpi.com
GCN2-ATF4 Pathway Signaling pathway activated by amino acid starvation. researchgate.netCan induce ASNS expression, leading to resistance to asparagine depletion therapies. researchgate.netTracing nitrogen flux to understand how cells adapt their metabolic networks in response to asparagine starvation.
AnsP2 / AnsA Asparagine transporter and asparaginase in M. tuberculosis. plos.orgnih.govCritical for nitrogen assimilation from asparagine, representing a vulnerability for the pathogen. plos.orgnih.govQuantifying the flux through this pathway to assess the impact of potential inhibitors.

Future Prospects and Research Frontiers for L Asparagine 15n2 Investigations

Development of Novel L-Asparagine-15N2 Derivatives for Expanded Research Applications

The synthesis of novel this compound derivatives is a promising avenue for broadening its research applications. By chemically modifying the core structure, researchers can create probes with altered properties, such as enhanced cell permeability, targeted delivery to specific organelles, or modified metabolic fates. For instance, attaching a fluorescent tag to this compound would allow for direct visualization of its uptake and localization within cells, complementing the mass spectrometry-based detection of its metabolic products.

One area of active development is the creation of derivatives for use in peptide synthesis. Fmoc-Asn-OH-15N2, an N-terminally protected form of this compound, is utilized in solid-phase peptide synthesis to introduce a stable isotope label at a specific asparagine residue. This enables detailed studies of protein structure, dynamics, and interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The development of a wider range of such protected and activated derivatives will facilitate more complex and targeted protein labeling strategies.

Future research could also focus on developing this compound derivatives that are substrates for specific enzymes or transporters. This would allow for more precise investigations into the activities of these proteins in both healthy and diseased states. For example, a derivative that is selectively taken up by a particular amino acid transporter could be used to study the regulation of that transporter in cancer cells, which often exhibit altered amino acid metabolism. nih.gov

Advances in Analytical Sensitivity and Throughput for this compound Detection

The ability to accurately and sensitively detect this compound and its metabolic products is paramount to its utility as a tracer. Continuous advancements in analytical techniques, particularly mass spectrometry (MS), are pushing the boundaries of what can be achieved.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying stable isotope-labeled metabolites. nih.gov Methodological improvements are focused on increasing sensitivity, reducing sample volume requirements, and enhancing throughput. nih.gov For instance, the development of hydrophilic interaction chromatography (HILIC) methods has improved the separation and detection of polar metabolites like amino acids, without the need for chemical derivatization. nih.govthermofisher.com This simplifies sample preparation and reduces the potential for analytical variability. thermofisher.com

The table below showcases the increasing sensitivity of methods for detecting asparagine.

Analytical TechniqueLimit of Detection (LOD)Reference
ASNase-based biosensor10⁻¹⁰ to 10⁻¹ M mdpi.com
LC-MS/MS2.3 µM nih.gov

High-throughput screening platforms that can rapidly analyze large numbers of samples are also in development. These platforms are crucial for large-scale metabolomics studies, such as those aimed at identifying biomarkers for disease or screening for drug efficacy. The integration of robotic sample handling and automated data analysis will be key to realizing the full potential of these high-throughput approaches.

Integration of this compound Tracing with Advanced Imaging Techniques

Combining this compound tracing with advanced imaging modalities offers the exciting possibility of visualizing metabolic pathways in a spatio-temporal context. This integration can provide a more comprehensive understanding of how metabolism is altered in different tissues and even within single cells.

Imaging mass spectrometry, such as MALDI-MSI, allows for the label-free imaging of metabolites, including isotopically labeled compounds, directly in tissue sections. elifesciences.org This technique can reveal the spatial distribution of this compound and its downstream metabolites, providing insights into metabolic heterogeneity within a tumor or other complex tissues. elifesciences.org By correlating these metabolic maps with histological features, researchers can gain a deeper understanding of the relationship between metabolism and pathology.

Magnetic resonance spectroscopy (MRS) is another non-invasive imaging technique that can be used to detect stable isotope-labeled compounds in vivo. chemie-brunschwig.chnih.gov While less sensitive than MS, MRS offers the advantage of being able to perform longitudinal studies in the same subject over time. nih.gov The use of hyperpolarized 13C-labeled compounds has significantly enhanced the sensitivity of MRS, and similar approaches could potentially be developed for 15N-labeled tracers like this compound. chemie-brunschwig.ch

Expanding this compound Research into Diverse Physiological and Pathological Contexts

While this compound has been extensively used in cancer research, particularly in the context of leukemia, its application is expanding into a wide range of other physiological and pathological contexts. nih.govmedchemexpress.commedchemexpress.com

Cancer Metabolism: Asparagine metabolism is increasingly recognized as a key player in the growth and survival of various cancer cells. nih.govnih.gov this compound tracing can be used to investigate how different cancer types utilize asparagine and how this is affected by therapeutic interventions like L-asparaginase, an enzyme that depletes asparagine levels. nih.govrroij.com This research could lead to the development of new therapeutic strategies that target asparagine metabolism. nih.gov

Neuroscience: In the brain, asparagine is involved in neurotransmitter synthesis and nitrogen balance. researchgate.net this compound can be used to study these processes in the context of neurodegenerative diseases, where metabolic dysregulation is often observed. researchgate.net For example, tracing studies could elucidate how asparagine metabolism is altered in Alzheimer's disease or epilepsy.

Immunology and Metabolic Disorders: The immune system is highly metabolically active, and amino acids play crucial roles in immune cell function. This compound tracing can help to understand how immune cells utilize asparagine during an immune response and how this is altered in inflammatory and autoimmune diseases. Similarly, this tracer can be applied to study the role of asparagine in metabolic disorders such as obesity and diabetes.

Plant and Microbial Metabolism: this compound is also a valuable tool for studying nitrogen assimilation and transport in plants and microorganisms. plos.orgbiorxiv.orgmdpi.com For example, it can be used to track the uptake of nitrogen from the soil and its incorporation into various biomolecules in plants. biorxiv.orgmdpi.com In microbes, it can be used to study the metabolic pathways involved in asparagine catabolism, which can be important for pathogenesis. plos.org

Addressing Computational and Data Interpretation Challenges in Complex Systems

The increasing complexity of stable isotope tracing experiments, particularly when combined with other 'omics' technologies, generates vast and complex datasets. Addressing the computational and data interpretation challenges associated with these datasets is a critical frontier in the field.

Metabolic flux analysis (MFA) is a computational modeling technique that uses stable isotope tracing data to quantify the rates of metabolic reactions. The development of more sophisticated MFA models is needed to accurately capture the complexity of metabolic networks in mammalian systems. This includes incorporating compartmentalization, where metabolic pathways are distributed across different organelles, and integrating data from multiple 'omics' platforms.

The large datasets generated by modern analytical instruments also require advanced bioinformatics tools for processing, analysis, and visualization. This includes software for peak picking, metabolite identification, and statistical analysis. The development of user-friendly and robust software pipelines will be essential for making these powerful techniques accessible to a broader range of researchers. Furthermore, the integration of tracer data with other omics and imaging approaches holds promise for a more holistic understanding of metabolic regulation. nih.gov

Q & A

Basic Question

  • Structured Reporting : Organize results into tables showing isotopic enrichment (%), metabolic fluxes (μmol/g/h), and statistical significance (p-values) .
  • Supplementary Materials : Include chromatograms, spectral annotations, and stepwise synthesis protocols .
  • Visualization : Use heatmaps or Sankey diagrams to illustrate nitrogen allocation pathways .
    Avoid duplicating figures in text; instead, reference supplementary data for clarity .

How can researchers validate the absence of isotopic cross-talk in studies combining this compound with deuterated tracers?

Advanced Question
Deuterium (2H) and 15N labels may interfere via kinetic isotope effects. Validation steps:

  • Control Experiments : Compare metabolic rates in 15N-only vs. 15N+2H systems .
  • Theoretical Modeling : Predict label interference using isotopic perturbation software (e.g., IsoSim) .
  • Sensitivity Analysis : Quantify error margins introduced by cross-talk in flux calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.